N-Methyl-2-pyridin-3-ylacetamide is a chemical compound that has garnered attention due to its potential as an antiallergic agent. The search for novel antiallergic compounds is a significant area of research, as allergies represent a widespread and often debilitating condition affecting a large portion of the global population. The development of new therapeutic agents that can effectively manage allergic reactions is crucial for improving the quality of life for individuals with allergic conditions.
In the realm of antiallergic applications, N-Methyl-2-pyridin-3-ylacetamide has demonstrated significant potency. One of the compounds from the series, specifically N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be 406-fold more potent than astemizole, a known antihistamine, in an ovalbumin-induced histamine release assay1 2. This suggests a strong potential for use in treating allergic conditions.
The in vivo efficacy of this compound has been confirmed through its ability to inhibit late-phase eosinophilia in sensitized guinea pigs, which is a hallmark of allergic reactions. The compound was effective both after parenteral and oral administration, indicating its potential for systemic and oral therapeutic use1 2.
In models of rhinitis, a condition characterized by nasal congestion, itching, and discharge, the compound was able to prevent symptoms induced by allergens such as ovalbumin and irritants like capsaicin. This was achieved through topical application at submicromolar concentrations, showcasing the compound's effectiveness in a localized application1 2.
The compound also showed significant inhibitory effects on microvascular permeability, which is a process that contributes to the swelling and edema seen in allergic reactions. This effect was observed in both intravenous and oral administration, further supporting the compound's therapeutic potential1 2.
N-Methyl-2-(pyridin-3-yl)acetamide belongs to the class of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine group. Specifically, it features a pyridine ring substituted at the 3-position with a methylated acetamide group. The compound is recognized for its potential biological activities and has been explored for various therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition.
The synthesis of N-Methyl-2-(pyridin-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with methylamine followed by acetylation. Here are the detailed steps:
The molecular structure of N-Methyl-2-(pyridin-3-yl)acetamide can be described using its chemical formula . The compound consists of:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances. The compound typically exhibits a planar structure due to the aromatic nature of the pyridine ring.
N-Methyl-2-(pyridin-3-yl)acetamide participates in various chemical reactions that are typical for amides and pyridine derivatives. Notably:
The mechanism of action for N-Methyl-2-(pyridin-3-yl)acetamide varies depending on its application. In medicinal contexts, it has shown potential as an inhibitor of certain enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism.
N-Methyl-2-(pyridin-3-yl)acetamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceutical formulations.
N-Methyl-2-(pyridin-3-yl)acetamide has several scientific applications:
N-Methyl-2-(pyridin-3-yl)acetamide is a heterocyclic organic compound with the systematic IUPAC name N-Methyl-2-(pyridin-3-yl)acetamide. Its molecular formula is C8H10N2O, corresponding to a molecular weight of 150.18 g/mol. The structure integrates two key moieties: a pyridine ring substituted at the 3-position and an acetamide group where the nitrogen atom is methylated. The canonical SMILES representation is "O=C(NC)CC1=CC=CN=C1", precisely describing the connectivity where the methylene bridge (–CH2–) links the carbonyl carbon to the pyridine ring's 3-position. This connectivity differentiates it from isomeric forms such as N-Methyl-2-(pyridin-2-yl)acetamide or N-Methyl-2-(pyridin-4-yl)acetamide. The compound is registered under CAS Number 106271-65-2 and MDL Number MFCD11100135, providing unique identifiers for chemical tracking and literature retrieval [1].
Table 1: Physicochemical Characterization of N-Methyl-2-(pyridin-3-yl)acetamide
Property | Value |
---|---|
Molecular Formula | C8H10N2O |
Molecular Weight | 150.18 g/mol |
SMILES | O=C(NC)CC1=CC=CN=C1 |
CAS Registry Number | 106271-65-2 |
Storage Conditions | Sealed in dry, room temperature |
Boiling Point | Not reported |
The documented history of N-Methyl-2-(pyridin-3-yl)acetamide aligns with late 20th-century advancements in heterocyclic chemistry. Its first reported synthesis likely occurred during the 1990s, coinciding with intensified exploration of pyridine-acetamide hybrids as bioactive scaffolds. The compound’s CAS registry (106271-65-2) formally entered chemical databases in 1995, reflecting its emergence as a synthetic target or intermediate during this period. Historically, its synthesis was motivated by dual objectives: (1) as a model system for studying amide resonance in conjugated heteroaromatic systems, and (2) as a precursor to pharmacologically active molecules. Notably, the structural motif—featuring a methylated amide adjacent to a pyridine ring—mirrored design principles seen in neuroactive agents and enzyme inhibitors. While not itself a drug, its inclusion in commercial catalogs (e.g., BLD Pharm) as a "building block" for medicinal chemistry underscores its role in drug discovery pipelines. Its stability under standard storage (sealed, dry, ambient temperature) further facilitated laboratory utilization [1] [4].
This compound epitomizes the convergence of heterocyclic and amide chemistry, two domains critical to modern pharmaceutical development. The pyridine ring contributes:
Simultaneously, the N-methylacetamide group introduces:
In drug discovery, this hybrid architecture enables diverse target engagement. For instance, structurally related pyridine-acetamides are intermediates in zolpidem synthesis (a GABAA agonist) [3]. More broadly, pyridine derivatives demonstrate antiviral activity against pathogens like hepatitis C virus (HCV), influenza A virus (IAV), and human cytomegalovirus (HCMV), as evidenced by compound 5a (Table 2) [6]. The molecule’s compact size (TPSA = 33.2 Ų, logP ≈ 1.06) aligns with Lipinski’s "rule of five" parameters, making it a versatile scaffold for lead optimization [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7